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Compound of Interest

Compound Name: Fmoc-L-Nle(6-OBzl)-OH
CAS No.: 625845-42-3
Cat. No.: B3275493
Get Quote
. J

Target Molecule:

-(9-Fluorenylmethoxycarbonyl)-O-benzyl-L-6-hydroxynorleucine CAS Registry Number:
625845-42-3 Molecular Formula:

Molecular Weight: 459.54 g/mol

Executive Summary & Application Context

Fmoc-L-Nle(6-OBzl)-OH is a critical non-canonical amino acid used in Solid-Phase Peptide
Synthesis (SPPS). Structurally, it is an ether-protected derivative of 6-hydroxynorleucine. It
serves two primary roles in drug development:

e Lysine Mimicry: It acts as an isostere of Lysine where the

-amine is replaced by a neutral ether, allowing researchers to probe the role of the positive
charge and hydrogen bonding at the

-position without altering steric bulk.
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e Precursor for Post-Synthetic Modification: The benzyl group can be removed (via
hydrogenolysis or strong acid) to reveal a primary hydroxyl group, enabling on-resin or post-
cleavage conjugation (e.g., phosphorylation mimics, glycosylation, or fluorescent labeling).

The synthesis described below avoids the pitfalls of modifying L-Lysine (which often leads to
elimination byproducts) by constructing the carbon skeleton de novo via asymmetric alkylation.

Strategic Retrosynthesis

The most robust disconnection for 6-substituted norleucine derivatives is at the
-carbon. By utilizing a chiral glycine equivalent, we establish the L-stereochemistry (
-configuration) with high fidelity.

Retrosynthetic Logic (DOT Visualization)

The following diagram illustrates the logical disassembly of the target into accessible
precursors.
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Caption: Retrosynthetic breakdown showing the convergence of the chiral glycine template and
the ether side chain.

Experimental Protocol
Phase 1: Synthesis of Side Chain Electrophile
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Target: 1-Bromo-4-(benzyloxy)butane Rationale: This reagent introduces the entire side chain
with the benzyl ether pre-installed, preventing the need for selective protection later.

Reagents:

1,4-Butanediol (Excess)

Benzyl Bromide (BnBr)

Sodium Hydride (NaH, 60% dispersion)

Phosphorus Tribromide (
) or

Procedure:

Monobenzylation: Suspend NaH (1.1 eq) in dry THF at 0°C. Add 1,4-butanediol (3.0 eq)
slowly to favor mono-alkylation. Add Benzyl Bromide (1.0 eq) dropwise. Stir at RT for 12h.

e Workup: Quench with

, extract with EtOAc. Purify 4-(benzyloxy)butan-1-ol via silica gel chromatography
(Hexane/EtOAC).

e Bromination: Dissolve the alcohol in DCM at 0°C. Add
(1.1 eq) and
(1.1 eq). Stir 2h.

« Purification: Filter through a silica plug to remove phosphine oxide. Concentrate to yield 1-
bromo-4-(benzyloxy)butane as a clear oil.

Phase 2: Asymmetric Alkylation (The Core)

Target: Alkylated Ni(ll)-(S)-BPB Complex Mechanism: The Ni(ll) complex renders the glycine

-proton acidic. The chiral ligand (S-BPB) shields one face of the enolate, forcing the
electrophile to approach from the opposite side, yielding the
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-amino acid (L-configuration).

Reagents:

Ni(11)-(S)-BPB-Glycine Complex (Commercially available or synthesized from Gly,
, and (S)-2-[N-(N'-benzylprolyl)amino]benzophenone).
1-Bromo-4-(benzyloxy)butane (from Phase 1).

Powdered KOH (5.0 eq).

Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step:

Setup: In a flame-dried flask under Argon, dissolve Ni(Il)-(S)-BPB-Glycine (1.0 eq) in MeCN
(10 mL/g).

Alkylation: Add 1-Bromo-4-(benzyloxy)butane (1.2 eq). Cool to 0°C.

Base Addition: Add powdered KOH (5.0 eq) vigorously. The reaction will change color
(typically red to dark red).

Monitoring: Monitor by TLC or HPLC. The starting complex (

) converts to the alkylated product (
).
Quench: Pour into ice water/acetic acid buffer (pH 6).

Isolation: Extract with

. The product is a red crystalline solid.

Crystallization (Critical): Recrystallize from Acetone/Water or MeOH. This step upgrades the
diastereomeric excess (

) to >99%.
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Phase 3: Ligand Disassembly & Fmoc Protection

Target: Fmoc-L-Nle(6-OBzl)-OH

Reagents:

e 3N HCI/ MeOH

e Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide)
» / Dioxane

Step-by-Step:

Hydrolysis: Dissolve the red alkylated complex in MeOH. Add 3N HCI (3 eq) and heat to
50°C. The red color disappears as the complex dissociates.

e Ligand Recovery: The chiral ligand (BPB-HCI) precipitates or is extracted with DCM. The
target amino acid remains in the aqueous phase.

o Note: Save the DCM layer to recycle the expensive chiral ligand.
« |solation of Free AA: Concentrate the aqueous phase to obtain L-Nle(6-OBzl)-OH

HCI.

e Fmoc Protection: Dissolve the crude amino acid salt in Water/Dioxane (1:1). Adjust pH to 9.0
with

e Coupling: Add Fmoc-OSu (1.1 eq) in Dioxane. Stir 2h at RT.

o Workup: Wash with Ether (removes byproducts). Acidify aqueous layer to pH 2 with 1N HCI.
Extract product into EtOAc.

« Final Purification: Precipitate from EtOAc/Hexane or purify via reverse-phase HPLC (C18,
Water/MeCN gradient).
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Process Visualization (Workflow)
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Caption: Operational workflow for the asymmetric synthesis of Fmoc-L-Nle(6-OBzl)-OH.

Quality Control & Specifications

To ensure suitability for pharmaceutical-grade SPPS, the final product must meet the following

criteria.
Parameter Specification Analytical Method
Appearance White to off-white powder Visual Inspection
Purity HPLC (C18, 254 nm)

Enantiomeric Purity

L-isomer

Chiral HPLC (Crownpak or
Chiralpak AD-H)

) ) ) -NMR (DMSO-
Identity Consistent with structure
), MS (ESI)
Water Content Karl Fischer
Free Fmoc-OSu HPLC

Key NMR Signals (Diagnostic)

© 2026 BenchChem. All rights reserved. 7/10

Tech Support


https://www.benchchem.com/product/b3275493/docs?utm_src=pdf-body-img#advanced-synthesis-of-fmoc-l-nle-6-obzl-oh-a-technical-guide
https://www.benchchem.com/product/b3275493/docs?utm_src=pdf-body#advanced-synthesis-of-fmoc-l-nle-6-obzl-oh-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3275493?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

¢ Fmoc Methine:

4.2-4.4 ppm (m, 3H, Fmoc

and

).
e -Proton:

3.9-4.1 ppm (m, 1H).
e Benzyl Ether:

4.5 ppm (s, 2H,

) and

7.3 ppm (m, 5H, Aromatic).
» Side Chain:

3.4 ppm (t, 2H,

).
References

o General Method for Ni(ll)
o Belokon, Y. N., et al. "Asymmetric synthesis of

-amino acids via the Ni(ll) complex of glycine Schiff base." Journal of the American
Chemical Society, 1985, 107(14), 4252—-4259. Link

o Application to 6-Substituted Hexanoic Acids (Trifluoro Analog)

o Soloshonok, V. A, et al. "Large-Scale Asymmetric Synthesis of Fmoc-(S)-2-Amino-6,6,6-
Trifluorohexanoic Acid." Organic Process Research & Development, 2019. Link

o Commercial Reference & Structure Validation

© 2026 BenchChem. All rights reserved. 8/10 Tech Support


https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Fja00300a034
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Facs.oprd.9b00156
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3275493?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o PubChem Compound Summary for CID 51340510 (Fmoc-L-Nle(6-OH)-OH parent). Link

e Solid Phase Peptide Synthesis Context

o Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, 2009, 109(6),
2455-2504. Link
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[https://www.benchchem.com/product/b3275493/docs#advanced-synthesis-of-fmoc-I-nle-6-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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